N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-10-5-6-12(8-11(10)2)13-9-21-16(17-13)18-15(19)14-4-3-7-20-14/h3-9H,1-2H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNQAOQSUJCTCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CO3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201330258 | |
| Record name | N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201330258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49640957 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
312604-88-9 | |
| Record name | N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201330258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide typically involves the formation of the thiazole ring followed by the attachment of the furan and dimethylphenyl groups. One common synthetic route includes the reaction of 3,4-dimethylbenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 2-furoyl chloride to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Antitumor Activity
Numerous studies have investigated the anticancer potential of thiazole derivatives, including N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide.
Case Study 1: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of various thiazole compounds against several cancer cell lines using the MTT assay. The results indicated that this compound exhibited significant antiproliferative activity against human glioblastoma U251 and melanoma WM793 cells. The compound's IC50 values were found to be comparable to standard chemotherapeutics like cisplatin, suggesting its potential as a lead compound in cancer therapy .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | U251 | 23.30 ± 0.35 |
| Cisplatin | U251 | 5.00 ± 0.10 |
| N-[5-methyl-4-phenylthiazol-2-yl]-2-substituted thioacetamides | A549 | >1000 |
Antiviral Activity
Recent research has also highlighted the antiviral properties of thiazole derivatives.
Case Study 2: Inhibition of Viral Replication
In a comprehensive review on antiviral agents, compounds similar to this compound were tested against various viruses. The compound demonstrated notable efficacy against Dengue Virus (DENV) with an EC50 value indicating strong antiviral activity .
| Compound | Virus Type | EC50 (µg/mL) |
|---|---|---|
| This compound | DENV | 0.96 |
| Thiadiazole Derivative | TMV | 30.57 ± 3.11 |
Antimicrobial Activity
Thiazole derivatives have been recognized for their antimicrobial properties as well.
Case Study 3: Antibacterial and Antifungal Effects
A series of thiazole-based compounds were synthesized and tested for their antibacterial and antifungal activities. This compound showed promising results against Gram-positive and Gram-negative bacteria as well as fungi .
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 12 µg/mL |
| N-[5-methylthiazole derivative] | Escherichia coli | 20 µg/mL |
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application, but common targets include kinases, proteases, and ion channels .
Comparison with Similar Compounds
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide can be compared with other similar compounds, such as:
N-[4-(3,4-dimethylphenyl)-2-thiazolyl]-2-thiophenecarboxamide: This compound has a thiophene ring instead of a furan ring, which may alter its chemical reactivity and biological activity.
N-[4-(3,4-dimethylphenyl)-2-thiazolyl]-2-pyridinecarboxamide: The presence of a pyridine ring can influence its binding affinity to certain targets and its solubility properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and applications of this compound, supported by relevant research findings.
Chemical Structure and Synthesis
The compound's IUPAC name is this compound, with the molecular formula and a molecular weight of 302.36 g/mol . The synthesis typically involves multi-step organic reactions, starting from 3,4-dimethylaniline and thioamide to form the thiazole ring, followed by the introduction of the furan ring through reaction with furanyl chloride.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Studies suggest that compounds with similar thiazole structures demonstrate significant antibacterial activity against various pathogens .
- Anticancer Activity : The compound has been investigated for its cytotoxic effects on cancer cell lines. The presence of the thiazole ring is crucial for enhancing antiproliferative activity. For instance, derivatives of thiazole have shown IC50 values indicative of potent anticancer effects .
- Enzyme Inhibition : Thiazole derivatives are often explored as enzyme inhibitors in biochemical pathways. The specific activity of this compound in this context remains an area for further research .
Anticancer Activity
A study evaluating a series of thiazole derivatives found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The structure–activity relationship (SAR) indicated that modifications at the phenyl ring can enhance activity. For example:
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| 9 | HT29 | 1.61 ± 1.92 |
| 10 | Jurkat | 1.98 ± 1.22 |
These findings suggest that the presence of electron-donating groups like methyl at specific positions on the phenyl ring increases cytotoxicity .
Antimicrobial Activity
Another study highlighted the antimicrobial efficacy of related thiazole compounds against gram-positive and gram-negative bacteria. For example:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 11 | Staphylococcus aureus | 32 µg/mL |
| 12 | Escherichia coli | 16 µg/mL |
Such results indicate that this compound could be a candidate for further development as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide?
- Methodological Answer : The synthesis typically involves condensation reactions between thiazole precursors and furan carboxamide derivatives. For example:
Thiazole Ring Formation : React 3,4-dimethylphenyl-substituted thioureas with α-haloketones (e.g., phenacyl bromide) in ethanol under reflux to form the thiazole core .
Coupling with Furan Carboxamide : Use EDCI/HOBt-mediated amide coupling between the thiazole-2-amine intermediate and furan-2-carboxylic acid in anhydrous DMF .
- Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Yield optimization may require adjusting stoichiometry or solvent polarity.
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm regiochemistry using - and -NMR. The thiazole proton (C2-H) typically appears at δ 7.8–8.2 ppm, while furan protons resonate at δ 6.4–7.0 ppm .
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., SHELX programs ). For example, reports a similar thiazole derivative with an R-factor of 0.049, validated at 292 K .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H] at m/z 353.1).
Q. What preliminary biological assays are used to evaluate its activity?
- Methodological Answer :
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations. Compare IC values with controls like doxorubicin .
- Receptor Binding Studies : For glucocorticoid receptor (GR) modulation, perform competitive binding assays with -dexamethasone. Thiazole derivatives with 3,4-dimethylphenyl groups show enhanced GR affinity .
Advanced Research Questions
Q. How can conflicting bioactivity data (e.g., cytotoxicity vs. receptor modulation) be resolved?
- Methodological Answer :
- Mechanistic Deconvolution : Use siRNA knockdown or CRISPR-edited cell lines to isolate target pathways (e.g., Hec1/Nek2 mitotic pathway vs. GR signaling) .
- Dose-Response Profiling : Perform assays across a wider concentration range (0.1–200 µM) to identify off-target effects.
- Structural Analog Testing : Compare activity of analogs lacking the furan carboxamide moiety to determine pharmacophore contributions .
Q. What strategies optimize the compound’s selectivity and potency?
- Methodological Answer :
- Substituent Modification : Introduce electron-withdrawing groups (e.g., -NO) on the furan ring to enhance metabolic stability. shows nitro groups improve chromenone-thiazole derivatives' activity .
- Co-crystallization Studies : Resolve ligand-target complexes (e.g., with Hec1/Nek2) using X-ray crystallography to guide rational design .
- Pharmacokinetic Profiling : Assess solubility (shake-flask method) and permeability (Caco-2 assays) to prioritize analogs with balanced LogP (e.g., ~3.5) .
Q. What advanced analytical techniques address stability and degradation issues?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1A guidelines). Monitor degradation via HPLC-PDA .
- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C suggests suitability for oral formulations) .
- LC-HRMS : Identify degradation products (e.g., hydrolyzed furan rings) using accurate mass measurements .
Q. How can computational modeling predict binding modes and off-target risks?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to dock the compound into GR (PDB: 1NHZ) or Hec1/Nek2 (homology models). Prioritize poses with hydrogen bonds to Arg611 (GR) or Lys44 (Nek2) .
- QSAR Modeling : Train models on thiazole-furan libraries to correlate substituents (e.g., 3,4-dimethylphenyl) with IC values .
- Off-Target Screening : Perform reverse docking against the PDB to flag kinase or cytochrome P450 interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
